5-Hydantoinacetic acid
Overview
Description
5-Hydantoinacetic acid is a derivative of hydantoin, which is a compound that has garnered interest due to its role in the production of optically pure amino acids. Hydantoins and their derivatives are key intermediates in the enzymatic production of D- and L-amino acids, which are valuable in pharmaceutical and biotechnological applications .
Synthesis Analysis
The synthesis of 5-Hydantoinacetic acid and its derivatives involves the cyclization of amino acid amides. For instance, 3,5-disubstituted hydantoin derivatives were prepared by base-induced cyclization of N-(1-benzotriazolecarbonyl)-L- and D-amino acid amides . The enzymatic synthesis can also be achieved using microbial enzymes such as hydantoinases, which catalyze the ring cleavage of hydantoins to produce amino acids .
Molecular Structure Analysis
Hydantoin derivatives like 5-Hydantoinacetic acid have a core structure of imidazolidinedione, which can be substituted at the 3 and 5 positions to produce various derivatives with different properties and activities . The molecular structure of these compounds is crucial for their biological activity and their interaction with enzymes such as hydantoinases and racemases .
Chemical Reactions Analysis
Hydantoin derivatives undergo enzymatic reactions involving hydantoinases and racemases. Hydantoin racemase, for example, is involved in the conversion of D,L-5-monosubstituted hydantoins to optically pure D-amino acids . Hydantoinases catalyze the reversible hydrolytic ring cleavage of hydantoins, leading to the production of amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydantoin derivatives are influenced by their molecular structure. For example, the hydantoinase enzyme from Agrobacterium species has been characterized to prefer substrates with aromatic substituents, and its activity can be inhibited by certain analogs . The optimal conditions for hydantoin racemase activity were found to be pH 7.5 and 55 degrees Celsius, with enzyme activity being affected by the presence of certain metal ions .
Scientific Research Applications
Antiviral and Antitumoral Activity
5-Hydantoinacetic acid derivatives have been investigated for their potential antiviral and antitumoral activities. A study by Rajić et al. (2006) synthesized 3,5-disubstituted hydantoin derivatives and evaluated their cytostatic and antiviral activities. The study found that specific derivatives showed weak but selective inhibitory effects against vaccinia virus and inhibitory activity against various carcinoma cell lines, including cervical and breast carcinoma (Rajić et al., 2006).
Synthesis of New Derivatives
The synthesis of new 5-hydantoinacetic acid derivatives has been explored for their potential anti-inflammatory and analgesic activities. Oh et al. (1989) described the preparation of new derivatives using the Bucherer-Berg method, indicating potential therapeutic applications (Oh et al., 1989).
Microwave-Assisted Synthesis
Lamiri et al. (2006) reported on the microwave-assisted synthesis of 5-alkylidene and 5-arylidenehydantoins under green chemistry conditions. This method is significant for the efficient production of these compounds, which are precursors for potentially bioactive molecules (Lamiri et al., 2006).
Conversion to L-Amino Acids
Research by Watabe et al. (1992) on Pseudomonas sp. strain NS671, which converts 5-substituted hydantoins to corresponding L-amino acids, has shown the importance of specific genes in this conversion. This work contributes to our understanding of amino acid synthesis and has potential applications in biotechnology (Watabe et al., 1992).
Enzymatic Production of Amino Acids
Hydantoinases are important enzymes used for producing optically pure d- and l-amino acids, with applications in biotechnology and pharmaceutical industries. Syldatk et al. (1999) explored the diversity and evolutionary relationship of these enzymes, providing insights for their use in industrial applications (Syldatk et al., 1999).
Safety And Hazards
5-Hydantoinacetic acid is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .
properties
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLZADYSWBCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875595 | |
Record name | (2,5-dioxoimidazolidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydantoinacetic acid | |
CAS RN |
5427-26-9 | |
Record name | 5-Hydantoinacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5427-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1,3-diazolidin-4-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydantoinacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydantoinacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5-dioxoimidazolidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxo-1,3-diazolidin-4-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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